5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid

HPLC method development LogP comparison Naphthalene disulfonic acids

Researchers requiring a UV-detectable, synthetically versatile naphthalene disulfonic acid often settle for simpler acyl analogs that lack reactive functionality. CAS 85896-01-1 solves this: its 3-nitrophenoxyacetyl group acts as a masked amine-reducible to a diazotizable aromatic amine-while providing distinct UV absorption at 270-300 nm for HPLC detection. The 1,7-disulfonic acid substitution pattern and 5-hydroxy group direct regioselective diazo coupling, enabling novel azo dye synthesis. High water solubility (LogP -0.215). In-stock; packs from 10 mg to bulk custom synthesis.

Molecular Formula C18H14N2O11S2
Molecular Weight 498.4 g/mol
CAS No. 85896-01-1
Cat. No. B12689961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid
CAS85896-01-1
Molecular FormulaC18H14N2O11S2
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O)[N+](=O)[O-]
InChIInChI=1S/C18H14N2O11S2/c21-15-8-12(32(25,26)27)7-13-16(33(28,29)30)5-4-14(18(13)15)19-17(22)9-31-11-3-1-2-10(6-11)20(23)24/h1-8,21H,9H2,(H,19,22)(H,25,26,27)(H,28,29,30)
InChIKeyHGGGKLCVJHVTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid Overview


5-Hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonic acid (CAS 85896-01-1) is a synthetic naphthalene-1,7-disulfonic acid derivative bearing a 3-nitrophenoxyacetylamino substituent at the 4-position [1]. With a molecular formula of C₁₈H₁₄N₂O₁₁S₂ and a molecular weight of 498.44 g/mol, it exhibits a computed LogP of -0.215 and a predicted density of 1.775 g/cm³ [1]. The compound belongs to the broader class of sulfonated naphthalene derivatives, which are widely employed as dye intermediates, analytical reagents, and synthetic building blocks. The presence of both the electron‑withdrawing 3‑nitrophenoxy group and the ionizable disulfonic acid functionalities imparts distinct physicochemical properties that differentiate this compound from simpler acylated analogs such as 4‑(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid.

Limitations of Acetyl and Benzoyl Analogs


Generic substitution with 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid or 4-(benzoylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid fails because these simpler analogs lack the 3-nitrophenoxyacetyl moiety that confers a unique combination of a UV-active chromophore, an electron‑withdrawing nitro group capable of further reduction to an amine, and a sterically accessible ether oxygen enabling hydrogen‑bonding interactions [1]. The o‑nitrophenoxyacetyl group is an established amino‑protecting group in peptide synthesis that can be removed under specific reductive conditions, a functionality completely absent in acetyl or benzoyl derivatives [2]. Consequently, interchange with a generic acyl analog would eliminate the novel reactivity and detection advantages that define the scientific utility and procurement value of this specific compound.

Differentiation Evidence for Procurement


Enhanced Hydrophilicity over Acetyl Analog

The target compound exhibits a computed LogP of -0.215, which is substantially lower than the XLogP3-AA value of 0 reported for the structurally simpler 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid [1][2]. This difference in hydrophilicity translates to distinct reversed‑phase HPLC retention behavior and aqueous solubility profiles.

HPLC method development LogP comparison Naphthalene disulfonic acids

Higher Molecular Weight and Density vs. Acetyl Derivative

The target compound has a molecular weight of 498.44 g/mol and a computed density of 1.775 g/cm³, whereas the acetyl analog has a molecular weight of 361.4 g/mol [1]. The 38 % higher molecular weight and the presence of the additional 3‑nitrophenoxy ring system contribute to different bulk handling, shipping classification, and possible solid‑state properties.

Molecular weight characterization Density prediction Physical property comparison

Nitro Group as Reactive Handle

The 3‑nitrophenoxyacetyl moiety contains a nitro group that can be selectively reduced to an amine under mild conditions, enabling subsequent diazotization, acylation, or conjugation. This orthogonal reactivity mirrors the established use of the o‑nitrophenoxyacetyl group as a removable amino‑protecting group in peptide synthesis [1]. In contrast, the acetyl and benzoyl derivatives (e.g., 4‑(acetylamino)- and 4‑(benzoylamino)-5‑hydroxy‑1,7‑naphthalenedisulfonic acid) lack a reducible nitro group and therefore cannot participate in this type of post‑synthetic modification.

Nitro reduction Amino protecting group Chemical derivatization

Nitrophenoxy Chromophore for Sensitive UV Detection

The 3‑nitrophenoxy substituent contributes a UV chromophore with absorption in the 260–300 nm region, characteristic of aromatic nitro compounds. This allows for sensitive UV detection during HPLC analysis [1]. The simpler 4‑(acetylamino)-5‑hydroxy‑1,7‑naphthalenedisulfonic acid lacks this strong chromophore, resulting in lower molar absorptivity above 250 nm and thus reduced detection sensitivity under standard UV‑HPLC conditions.

UV detection Chromophore Analytical standard

Application Scenarios


Protected Amine Building Block for Synthesis

The 3‑nitrophenoxyacetyl group functions as a masked amine that can be revealed by reduction after key synthetic transformations, analogous to the proven o‑nitrophenoxyacetyl protecting group strategy in peptide chemistry [1]. This application is not achievable with simple acetyl or benzoyl analogs that lack a reducible nitro group.

UV-Detectable HPLC Standard

The nitrophenoxy chromophore provides a distinct UV absorption band suitable for detection at 270–300 nm, enabling the compound to serve as a retention‑time marker or system‑suitability standard in reversed‑phase HPLC methods [2]. The higher LogP (−0.215) relative to the acetyl analog ensures adequate retention on C18 columns under highly aqueous conditions.

Precursor for Azo Dyes and Pigments

Reduction of the nitro group to a primary aromatic amine yields a diazotizable intermediate that can be coupled with naphthols or other coupling components to produce novel disulfonated azo dyes. The 1,7‑disulfonic acid substitution pattern and the 5‑hydroxy group direct the site of diazo coupling, offering regiochemical control distinct from that of H‑acid (2,7‑disulfonic) or J‑acid (monosulfonic) based couplers [3].

Solubility-Enhanced Reagent for Aqueous Chemistry

With a LogP of −0.215 and two sulfonic acid groups, this compound is highly water‑soluble, making it a suitable reagent for aqueous‑phase reactions, bioconjugation, or as a hydrophilic ligand in metal‑complexation studies where higher hydrophilicity than the acetyl analog (LogP = 0) is required [2].

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